molecular formula C7H12O4 B129092 (2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate CAS No. 147058-43-3

(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate

Cat. No.: B129092
CAS No.: 147058-43-3
M. Wt: 160.17 g/mol
InChI Key: MTEONBBZTCJWHA-WDSKDSINSA-N
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Description

(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral ester compound with significant importance in organic chemistry. It is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom. The compound’s stereochemistry is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate typically involves the catalytic resolution of racemic mixtures. One common method is the lipase-catalyzed resolution, which selectively hydrolyzes one enantiomer in the presence of a racemic mixture . This method is efficient and environmentally friendly, often using mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often incorporating continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into a leaving group.

Major Products

The major products formed from these reactions include ketones, aldehydes, primary alcohols, and substituted oxolane derivatives.

Scientific Research Applications

(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze stereoselective reactions. The compound’s chiral centers play a crucial role in its binding affinity and reactivity, influencing the pathways it participates in .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2R,5R)-5-hydroxyoxolane-2-carboxylate: The enantiomer of the compound with opposite stereochemistry.

    Methyl (2S,5S)-5-hydroxyoxolane-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester.

    Ethyl (2S,5S)-5-hydroxyoxane-2-carboxylate: A similar compound with a six-membered ring structure.

Uniqueness

(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is unique due to its specific (2S,5S) configuration, which imparts distinct stereochemical properties. This configuration is critical for its use in stereoselective synthesis and its role as a chiral intermediate in various applications .

Properties

CAS No.

147058-43-3

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate

InChI

InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

MTEONBBZTCJWHA-WDSKDSINSA-N

SMILES

CCOC(=O)C1CCC(O1)O

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](O1)O

Canonical SMILES

CCOC(=O)C1CCC(O1)O

Synonyms

2-Furancarboxylicacid,tetrahydro-5-hydroxy-,ethylester,(2S-trans)-(9CI)

Origin of Product

United States

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